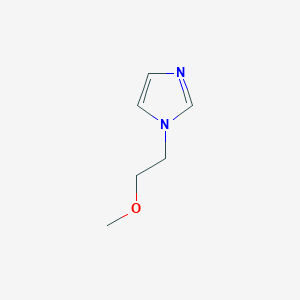

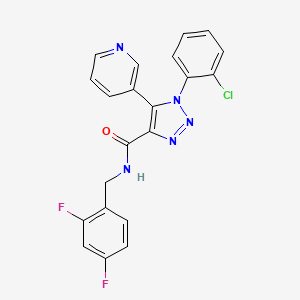

![molecular formula C17H13F2N3O2 B2699797 3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide CAS No. 1448126-38-2](/img/structure/B2699797.png)

3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide” is a complex organic compound. It contains a benzamide core with difluoro substitution at the 3rd and 4th positions . The benzamide is further substituted with a phenyl group, which is itself substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The bond lengths and bond angles obtained from such analysis should match well with the DFT optimized structure calculation results .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using standard laboratory techniques. The molecular weight of this compound is 311.2311 .Aplicaciones Científicas De Investigación

Anticancer Potential :

- A study by Ravinaik et al. (2021) explored the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for anticancer activity against different cancer cell lines, showing moderate to excellent effectiveness (Ravinaik et al., 2021).

- Similarly, Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer activity, demonstrating moderate activity in specific cases (Salahuddin et al., 2014).

Antimicrobial Applications :

- Jadhav et al. (2017) studied novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions, including 1,3,4-oxadiazol-2-yl. These compounds showed moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).

Antiplasmodial Activity :

- Hermann et al. (2021) synthesized N-acylated furazan-3-amine derivatives and tested them for activity against strains of Plasmodium falciparum. The study found that the activity strongly depended on the nature of the acyl moiety, with benzamides showing promising activity (Hermann et al., 2021).

Applications in Organic Electronics :

- Jin et al. (2014) developed new heteroleptic iridium(III) complexes for use in organic light-emitting diodes (OLEDs). These complexes, involving oxadiazole-based ligands, showed good performance and low efficiency roll-off, indicating their potential in the field of organic electronics (Jin et al., 2014).

Safety and Hazards

As with any chemical compound, handling “3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide” should be done with appropriate safety measures. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Mecanismo De Acción

The mode of action of such compounds typically involves interaction with specific biological targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific targets of the compound .

In terms of pharmacokinetics, factors such as the compound’s solubility, stability, and molecular size could influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, would affect the compound’s bioavailability .

The compound’s action could result in various molecular and cellular effects, depending on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling pathways .

Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-10-20-16(24-22-10)9-11-4-2-3-5-15(11)21-17(23)12-6-7-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUBZXUIBLZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

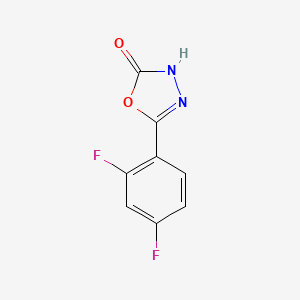

![N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2699716.png)

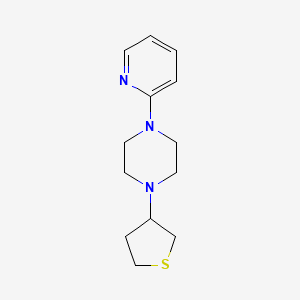

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)

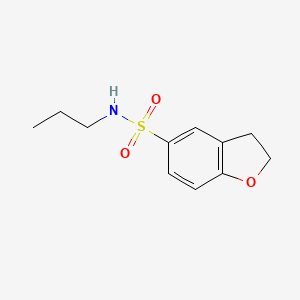

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)